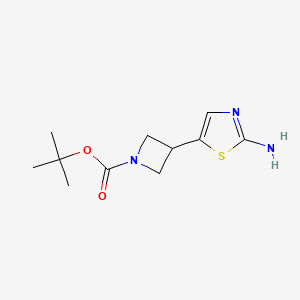

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2550997-68-5 . It has a molecular weight of 269.37 . It is in powder form .

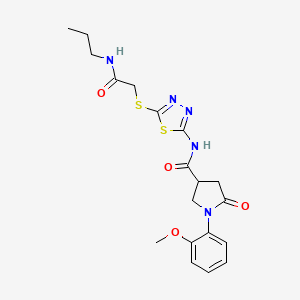

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl (S)-3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate” and its InChI code is "1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14)/t8-/m0/s1" . The InChI key is "VNWLZFBHJWBKQU-QMMMGPOBSA-N" .Physical And Chemical Properties Analysis

“Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 269.37 .Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate's structural characterization has been a subject of interest, particularly focusing on its hydrogen bonding patterns and crystallographic analysis. For instance, the molecular structure of related compounds shows association via hydrogen-bonded dimers consisting of N—H⋯N interactions, highlighting the importance of these interactions in stabilizing the molecular structure (Lynch & Mcclenaghan, 2004). Similarly, the amino group's planarity with the thiazole ring and the significance of O—H⋯O and N—H⋯O hydrogen bonds in forming two-dimensional networks have been demonstrated, providing insights into the compound's solid-state behavior (Cheng, 2007).

Heterocyclic Chemistry and Cycloaddition Reactions

The utility of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate in heterocyclic chemistry, particularly in cycloaddition reactions, has been highlighted through various research efforts. For example, the synthesis of novel 1,3-selenazole derivatives via [3+2] cycloaddition showcases the compound's role in constructing functionalized heterocyclic amino acids (Dzedulionytė et al., 2021). Similarly, its involvement in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids underlines its versatility in peptide chemistry (Schutkowski et al., 2009).

Applications in Organic Synthesis

The compound's potential in organic synthesis, particularly in nucleophilic substitutions and radical reactions, has been explored. For instance, tert-butyl phenylazocarboxylates, closely related to the compound of interest, demonstrate versatility as building blocks in synthetic organic chemistry, enabling a wide range of modifications through nucleophilic and radical reactions (Jasch, Höfling, & Heinrich, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-13-9(12)17-8/h4,7H,5-6H2,1-3H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJDUHRHTJVTHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)

![2-(4-Butoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2814343.png)

![3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2814344.png)

![6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814349.png)

![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2814359.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)

![N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2814361.png)